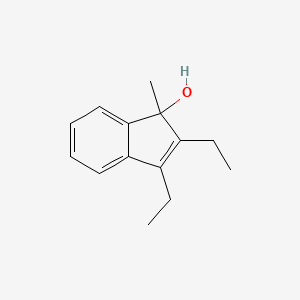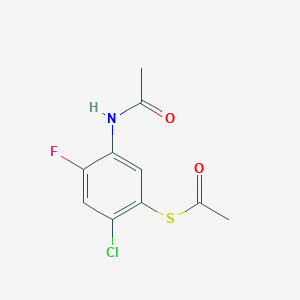
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is a synthetic organic compound characterized by its unique chemical structure, which includes an acetamido group, a chloro substituent, and a fluorine atom on a phenyl ring, along with an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form 2-chloro-4-fluoro-5-aminophenyl.
Acetylation: The amino group is then acetylated using acetic anhydride to form 5-acetamido-2-chloro-4-fluoroaniline.
Thioester Formation: Finally, the acetamido derivative is reacted with ethanethiol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.
Hydrolysis: The thioester bond can be hydrolyzed to yield the corresponding carboxylic acid and thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acids and thiols.
Scientific Research Applications
Chemistry
In chemistry, S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving thioesterases and amidases. Its structural features make it a useful probe for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate exerts its effects involves interactions with specific molecular targets. For instance, the thioester group can undergo nucleophilic attack by enzymes, leading to the formation of enzyme-substrate complexes. The acetamido group may also participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
S-(5-Acetamido-2-chlorophenyl) ethanethioate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
S-(5-Acetamido-4-fluorophenyl) ethanethioate: Lacks the chlorine substituent, potentially altering its chemical properties.
S-(5-Acetamido-2-chloro-4-methylphenyl) ethanethioate: Contains a methyl group instead of fluorine, which can influence its steric and electronic characteristics.
Uniqueness
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. These substituents can modulate the compound’s electronic properties, making it distinct from its analogs.
Properties
CAS No. |
110127-11-2 |
|---|---|
Molecular Formula |
C10H9ClFNO2S |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
S-(5-acetamido-2-chloro-4-fluorophenyl) ethanethioate |
InChI |
InChI=1S/C10H9ClFNO2S/c1-5(14)13-9-4-10(16-6(2)15)7(11)3-8(9)12/h3-4H,1-2H3,(H,13,14) |
InChI Key |
YMVUEJBJJXYFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)Cl)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


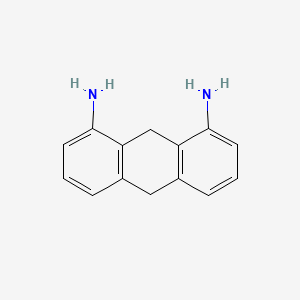
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
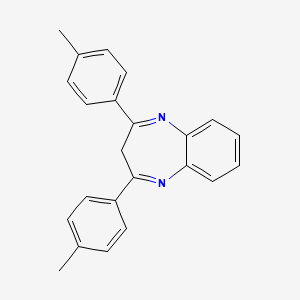
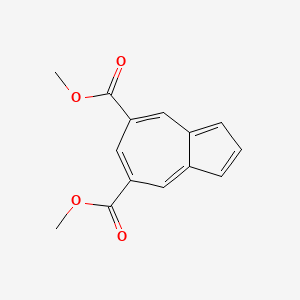
![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)

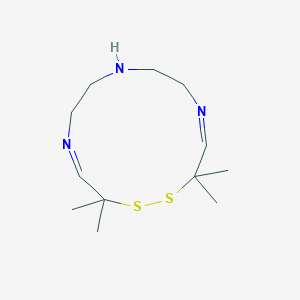
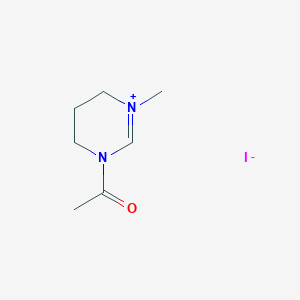
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
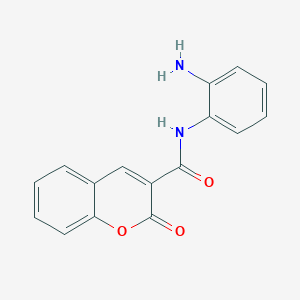
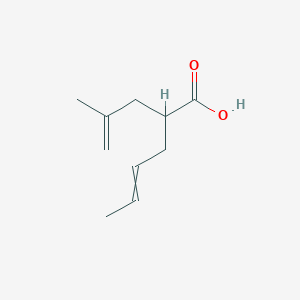
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

